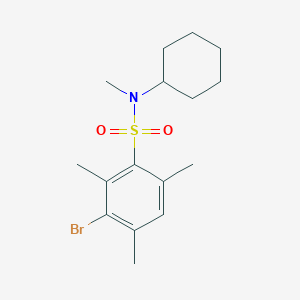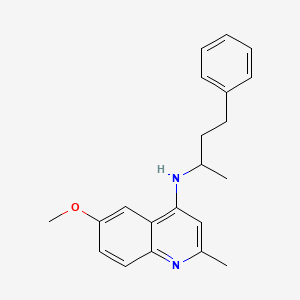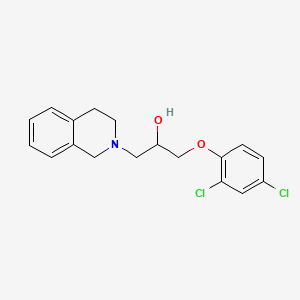
3-bromo-N-cyclohexyl-N,2,4,6-tetramethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-cyclohexyl-N,2,4,6-tetramethylbenzene-1-sulfonamide is an organic compound with the molecular formula C16H24BrNO2S. This compound is characterized by the presence of a bromine atom, a cyclohexyl group, and a sulfonamide group attached to a benzene ring with four methyl groups. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-cyclohexyl-N,2,4,6-tetramethylbenzene-1-sulfonamide typically involves the bromination of N-cyclohexyl-N,2,4,6-tetramethylbenzene-1-sulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-cyclohexyl-N,2,4,6-tetramethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
3-bromo-N-cyclohexyl-N,2,4,6-tetramethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclohexyl-N,2,4,6-tetramethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1,2,4,5-tetramethylbenzene: Similar structure but lacks the cyclohexyl and sulfonamide groups.
N-cyclohexyl-N,2,4,6-tetramethylbenzene-1-sulfonamide: Similar structure but lacks the bromine atom.
Uniqueness
3-bromo-N-cyclohexyl-N,2,4,6-tetramethylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the bromine atom allows for versatile substitution reactions, while the sulfonamide group provides stability and potential biological activity.
This compound’s unique structure and reactivity make it valuable in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C16H24BrNO2S |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
3-bromo-N-cyclohexyl-N,2,4,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C16H24BrNO2S/c1-11-10-12(2)16(13(3)15(11)17)21(19,20)18(4)14-8-6-5-7-9-14/h10,14H,5-9H2,1-4H3 |
InChI Key |
IOXJIJYIHONTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N(C)C2CCCCC2)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12185856.png)



![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12185896.png)
![3-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole](/img/structure/B12185903.png)
![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(6-methylheptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12185911.png)
![N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12185912.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12185918.png)
![N-(3-methylbutyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide](/img/structure/B12185927.png)

amine](/img/structure/B12185940.png)
![Methyl[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B12185949.png)
